molecular formula C31H31N5O4 B2596692 benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 868213-84-7

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2596692
CAS No.: 868213-84-7
M. Wt: 537.62
InChI Key: RGYCPTBCDRYYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with a complex substitution pattern. Its structure features:

  • 1,3-Dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.
  • 2,6-Dioxo groups, contributing to hydrogen-bonding interactions.
  • A benzyl ester at position 7, which may act as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid in vivo.

Properties

CAS No.

868213-84-7

Molecular Formula

C31H31N5O4

Molecular Weight

537.62

IUPAC Name

benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3

InChI Key

RGYCPTBCDRYYJV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, particularly its anticancer and anticonvulsant activities, as well as its mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

This structure includes a benzyl group attached to a purine derivative, which is known for its biological significance in nucleic acids.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.

Compound Cell Line IC50 (µM) Activity
Benzyl Purine DerivativeMCF-7 (Breast Cancer)3.18 ± 0.11Strong Inhibition
Benzyl Purine DerivativeHeLa (Cervical Cancer)8.12 ± 0.43Moderate Inhibition

These findings suggest that the compound may interfere with cellular proliferation pathways critical for tumor growth.

Anticonvulsant Activity

The anticonvulsant properties of benzyl derivatives have also been highlighted in pharmacological studies. For example, certain N-benzyl derivatives have demonstrated superior anticonvulsant efficacy compared to traditional treatments like phenobarbital.

Compound Model ED50 (mg/kg) Comparison
N-benzyl 2-amino acetamidesMES Seizure Model13-21Better than Phenobarbital (22)

This suggests that modifications in the benzyl structure can enhance anticonvulsant effects, making it a candidate for further research in seizure management.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
  • Neurotransmitter Modulation : Anticonvulsant activities may be linked to modulation of neurotransmitter systems in the brain.

Case Studies

A study published in a peer-reviewed journal explored the differential expression of kinases in various cancers and the potential for purine derivatives as targeted therapies. The results demonstrated a significant correlation between kinase overexpression and poor survival rates in patients with breast and cervical cancers .

Another investigation focused on the anticonvulsant potential of structurally related compounds. The study confirmed that certain benzyl derivatives displayed enhanced efficacy in reducing seizure frequency compared to standard treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are outlined below:

Compound Substituents Molecular Weight Key Synthetic Methods Notable Properties
Target Compound : Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate 1,3-dimethyl; 2,6-dioxo; 8-(dibenzylamino)methyl; 7-benzyl ester ~537 g/mol* Likely involves alkylation/amination at position 8 and esterification (benzyl group) High lipophilicity; potential prodrug behavior due to ester functionality.
Methyl Ester Analog (Methyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate) 1,3-dimethyl; 2,6-dioxo; 8-(dibenzylamino)methyl; 7-methyl ester 461.52 g/mol Column chromatography (chloroform/acetone); esterification via methyl group Lower molecular weight; reduced steric hindrance compared to benzyl ester.
N-Benzyl-1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4v) 1,3,7-trimethyl; 2,6-dioxo; 8-carboxamide (N-benzyl) 326.36 g/mol Minisci-type C-H amidation using (NH4)2S2O8 in DMSO/H2O Carboxamide group enables hydrogen bonding; trimethyl substitution enhances rigidity.
N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines 9-alkyl; 2-chloro; 6-amine (N-benzyl) Variable Heating benzylamine with 2,6-dichloropurines in 1-butanol Chlorine at position 2 enhances electrophilicity; amine at position 6 for reactivity.

*Estimated based on molecular formula (C31H31N5O4).

Structural and Functional Analysis

Substituent Effects

  • Ester vs. Carboxamide : The benzyl ester (target) is more hydrolytically labile than the methyl ester analog , which may influence bioavailability.
  • Chlorine vs. Oxygen : Chlorine in N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines enhances reactivity for nucleophilic substitution, unlike the stable dioxo groups in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.